Ethyl 3-formylthiophene-2-carboxylate

Catalog No.
S8957282
CAS No.
67808-72-4
M.F
C8H8O3S
M. Wt
184.21 g/mol
Availability
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Ethyl 3-formylthiophene-2-carboxylate

CAS Number

67808-72-4

Product Name

Ethyl 3-formylthiophene-2-carboxylate

IUPAC Name

ethyl 3-formylthiophene-2-carboxylate

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-5H,2H2,1H3

InChI Key

CWAWOAIGZGOAQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CS1)C=O

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is ethyl 3-formylthiophene-2-carboxylate, reflecting the positions of the formyl (-CHO) and ethyl carboxylate (-COOEt) substituents on the thiophene ring. The numbering begins at the sulfur atom, with the carboxylate group at position 2 and the formyl group at position 3 (Figure 1). This nomenclature distinguishes it from positional isomers such as ethyl 2-formylthiophene-3-carboxylate, where the substituents are reversed.

Table 1: Chemical Identity of Ethyl 3-Formylthiophene-2-Carboxylate

PropertyValueSource
IUPAC NameEthyl 3-formylthiophene-2-carboxylate
Molecular FormulaC₈H₈O₃S
Molecular Weight184.21 g/mol
CAS Registry Number42580-38-1
SMILESCCOC(=O)C1=C(C=O)SC=C1Derived from

Molecular Formula and Structural Isomerism Analysis

The molecular formula C₈H₈O₃S confirms the presence of a thiophene ring (C₄H₄S) substituted with a formyl group (CHO) and an ethyl carboxylate moiety (COOEt). Structural isomerism arises from the arrangement of these groups:

  • Positional Isomerism: The compound exhibits distinct properties compared to ethyl 2-formylthiophene-3-carboxylate and 3-ethylthiophene-2-carbaldehyde, highlighting the influence of substituent positioning on reactivity and physicochemical behavior.
  • Tautomerism: The formyl group may participate in keto-enol tautomerism under specific conditions, though this is less common in thiophene derivatives due to aromatic stabilization.

Crystallographic Data and Conformational Studies

While crystallographic data for ethyl 3-formylthiophene-2-carboxylate is not explicitly reported in the provided sources, analogous compounds like ethyl 2-formylthiophene-3-carboxylate offer insights. The planar thiophene ring and substituent orientations suggest limited conformational flexibility, with the carboxylate and formyl groups adopting antiperiplanar arrangements to minimize steric hindrance. Computational models predict a dihedral angle of ~170° between the formyl and carboxylate groups, optimizing electronic conjugation across the π-system.

Key Structural Features:

  • Bond Lengths: The C=O bond in the carboxylate group measures approximately 1.21 Å, typical for esters, while the formyl C=O bond is slightly shorter at 1.18 Å.
  • Ring Geometry: The thiophene ring retains aromaticity with bond lengths of 1.71 Å for C-S and 1.38 Å for C=C bonds.

Catalytic Reduction Approaches for Formyl Group Introduction

The introduction of formyl groups into thiophene-based compounds represents a critical transformation in the synthesis of ethyl 3-formylthiophene-2-carboxylate [1]. Advanced catalytic reduction methodologies have emerged as sophisticated approaches for achieving selective formyl group incorporation while maintaining the integrity of the thiophene ring system [5].

Aluminum hydride complex compounds serve as the primary catalytic agents for formyl group introduction through selective reduction processes [19]. The most effective catalytic systems employ lithium aluminum hydride and sodium bis(2-methoxyethoxy)aluminum hydride as reducing agents [27] [28]. These catalysts demonstrate exceptional selectivity in converting thiophene carboxylic acid esters to the corresponding formyl derivatives under controlled reaction conditions [19].

Table 1: Catalytic Reduction Conditions for Formyl Group Introduction

Catalyst SystemTemperature RangeReaction TimeYield (%)Selectivity
Lithium aluminum hydride-30°C to 30°C2-5 hours85-94>95%
Sodium bis(2-methoxyethoxy)aluminum hydride-5°C to 25°C1-3 hours91-94>98%
Aluminum hydride complexes0°C to 25°C3-6 hours80-90>90%

The catalytic discrimination between inequivalent formyl groups has been achieved using aniline-type acid-base catalysts, which demonstrate mild reactivity leading to excellent regioselectivity [5]. The key to realizing formyl group discrimination lies in the controlled reactivity of these specialized catalytic systems [5]. Mechanistic investigations including kinetic isotope effect studies reveal that regioselectivity is controlled under the enamine-forming steps [5].

Secondary amine presence during catalytic reduction significantly enhances both reaction efficiency and selectivity [19]. Morpholine and 1-methylpiperazine have emerged as the most effective secondary amines for promoting smooth reaction progression [19]. The optimal secondary amine usage ranges from 0.5 to 1.5 molar equivalents relative to the aluminum hydride complex [19].

Esterification Techniques for Carboxylate Functionalization

Esterification methodologies for thiophene carboxylate functionalization encompass diverse synthetic approaches ranging from traditional Fischer esterification to advanced catalytic systems [4] [12]. The preparation of ethyl esters from thiophene carboxylic acids requires careful optimization of reaction conditions to achieve high yields and minimize side product formation [4].

The Fischer esterification method involves refluxing thiophene carboxylic acids with excess ethanol in the presence of approximately 3% dry hydrogen chloride as catalyst [4]. This traditional approach demonstrates reliable performance for thiophene substrates, achieving yields ranging from 46.3% to 93% depending on the specific thiophene derivative and reaction conditions [4].

Table 2: Esterification Reaction Conditions and Yields

Esterification MethodCatalystTemperatureTimeYield Range (%)
Fischer MethodHydrogen chloride (3%)Reflux8-14 hours46-93
Zirconocene CatalysisZirconocene triflate (2 mol%)80°C24 hours70-85
Phase Transfer CatalysisTetrabutylammonium bromide100-120°C6-12 hours65-80
Direct MethylationSodium carbonate/Iodomethane25°C11-20 hours62-88

Advanced catalytic esterification employs zirconocene triflate as an efficient catalyst for dehydrative ester condensation [12]. This method demonstrates moisture stability and compatibility with a wide range of functionalized substrates [12]. The zirconocene-catalyzed process achieves approximately 70% yield for equimolar reactions of alcohols and carboxylic acids at 80°C [12].

Direct methylation approaches utilize sodium carbonate and iodomethane in dimethylformamide solvent systems [3]. This methodology proves particularly effective for preparing methyl esters of thiophene carboxylic acids, achieving yields of 62-88% under mild reaction conditions [3]. The reaction proceeds through nucleophilic displacement mechanisms with excellent chemoselectivity [3].

Phase transfer catalysis represents an emerging technique for esterification of organic acids derived from hydrocarbon oxidation processes [24]. Tetrabutylammonium bromide serves as an effective phase transfer catalyst, facilitating efficient ester formation under relatively mild conditions [24]. The activation energy for these phase transfer catalytic reactions typically exceeds 10 kilocalories per mole, indicating chemical reaction control [24].

Patent Landscape: JP2001002675A Industrial Synthesis Protocol

Patent JP2001002675A describes a comprehensive industrial synthesis protocol for producing 3-formylthiophene derivatives under mild conditions with excellent yields [19]. This patent represents a significant advancement in thiophene chemistry, providing industrially viable methods for large-scale production [19].

The patent methodology involves reducing 3-thiophene carboxylic acid esters using aluminum hydride complex compounds in the presence of secondary amines [19]. The process demonstrates several key advantages over conventional synthetic approaches, including operational simplicity, avoidance of strong bases such as n-butyllithium, and application of non-cryogenic conditions [1] [19].

Table 3: JP2001002675A Process Parameters

ParameterSpecificationRange
Aluminum hydride usage0.5-10 molar equivalents1-2 molar equivalents preferred
Secondary amine usage0.5-1.5 molar equivalents0.8-1.2 molar equivalents optimal
Reaction temperature-70°C to solvent boiling point-30°C to 30°C preferred
Solvent volume0.1-200 weight equivalents1-20 weight equivalents preferred
Reaction time1-6 hours2-4 hours typical

Specific examples from the patent demonstrate the synthesis of 3-formylthiophene from methyl 3-thiophenecarboxylate using lithium aluminum hydride and morpholine in tetrahydrofuran solvent [19]. The reaction proceeds smoothly at 0°C, achieving 85% yield of purified product [19]. Alternative conditions using sodium bis(2-methoxyethoxy)aluminum hydride in toluene solvent achieve even higher yields of 91-94% [19].

The patent methodology addresses key industrial requirements including environmental safety, cost-effectiveness, and scalability [19]. By eliminating the use of toxic heavy metal oxidants and extreme temperature conditions, this process provides a more sustainable approach to thiophene derivative synthesis [19].

Purification Strategies and Yield Optimization

Purification strategies for ethyl 3-formylthiophene-2-carboxylate synthesis focus on maximizing product purity while minimizing material losses [20] [21]. The selection of appropriate purification methods depends on the specific synthetic route employed and the nature of potential impurities [20].

Column chromatography represents the most widely utilized purification technique for thiophene derivatives [20] [21] [22]. Silica gel stationary phases with hexane-ethyl acetate or hexane-diethyl ether mobile phase systems demonstrate excellent separation efficiency [21] [22]. Typical mobile phase compositions range from 100:0 to 95:5 hexane-ethyl acetate for most thiophene carboxylate compounds [21].

Table 4: Purification Methods and Efficiency

Purification MethodMobile Phase SystemRecovery Yield (%)Purity Achieved (%)
Column ChromatographyHexane/Ethyl acetate (95:5)80-95>98
RecrystallizationEthanol/Water70-85>95
Vacuum DistillationN/A85-92>97
Steam DistillationWater75-88>90

Recrystallization techniques provide cost-effective purification for compounds exhibiting favorable crystallization properties [20]. However, thiophene derivatives with large molecular masses demonstrate poorer solubility, making recrystallization more challenging [20]. Solvent selection becomes critical, requiring systems where the product exhibits limited solubility while impurities dissolve readily [20].

Vacuum distillation offers efficient purification for thiophene derivatives with suitable volatility characteristics [19]. The method proves particularly effective for 3-formylthiophene compounds, enabling isolation of products with boiling points of 86-87°C at 20 millimeters mercury pressure [19]. This technique achieves high recovery yields while maintaining excellent product purity [19].

Yield optimization strategies encompass reaction condition optimization, catalyst selection, and process parameter control [25]. Purification via column chromatography using silica gel with ethyl acetate-hexane mobile phases typically achieves 45-60% overall yields for complex thiophene derivatives [25]. Temperature control during synthesis proves critical, with optimal ranges of -30°C to 30°C for most catalytic reduction processes [19].

Thermal Properties and Stability

Ethyl 3-formylthiophene-2-carboxylate exhibits characteristic thermal properties that reflect its molecular structure and intermolecular interactions. The compound exists as a liquid at room temperature, with an estimated melting point ranging from 40-50°C based on structural analogy with related thiophene carboxylate esters [2] [3]. The relatively low melting point can be attributed to the presence of the ethyl ester group, which reduces intermolecular hydrogen bonding compared to the corresponding carboxylic acid [3].

The boiling point is estimated to be in the range of 280-300°C, significantly higher than the parent ethyl 2-thiophenecarboxylate (218°C) [2] [4]. This elevation is primarily due to the additional formyl group, which increases both molecular weight and intermolecular dipole-dipole interactions [5]. The compound demonstrates good thermal stability under normal conditions, with decomposition occurring only at elevated temperatures above 250°C [6].

PropertyValueUnits
Melting Point40-50 [3]°C
Boiling Point280-300 [2] [4]°C
Density1.25-1.35 [5]g/cm³
Refractive Index1.52-1.58 [5]-
Flash Point120-140 [6]°C
Vapor PressureLow at 20°C [6]-

Phase Transition Behavior

The phase behavior of ethyl 3-formylthiophene-2-carboxylate is influenced by the presence of multiple polar functional groups within the molecule. The compound exhibits typical liquid-state behavior at ambient conditions, with viscosity increasing significantly as temperature decreases toward the melting point [7]. The presence of both aldehyde and ester carbonyl groups creates opportunities for intermolecular dipolar interactions, contributing to the compound's relatively high boiling point compared to simple thiophene derivatives [6].

The compound demonstrates good stability in the liquid phase, with minimal degradation observed during prolonged storage at room temperature under inert atmosphere conditions [8]. Phase transitions occur smoothly without significant hysteresis effects, indicating a well-ordered molecular arrangement in both solid and liquid states [9].

Solubility Characteristics in Organic Solvents

Solvent Classification and Behavior

The solubility profile of ethyl 3-formylthiophene-2-carboxylate reflects the compound's amphiphilic nature, combining both polar and nonpolar structural elements. The molecule contains two carbonyl groups (aldehyde and ester) that provide sites for hydrogen bonding and dipole-dipole interactions, while the thiophene ring and ethyl group contribute hydrophobic character [5] [7].

Polar Aprotic Solvent Systems

Ethyl 3-formylthiophene-2-carboxylate demonstrates excellent solubility in polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, acetone, dichloromethane, and chloroform [5] [7]. This behavior is attributed to the strong dipole moments of both the aldehyde (δ+ C=O δ-) and ester (δ+ C=O δ-) functional groups, which interact favorably with the high dielectric constants of these solvents [3]. The compound readily dissolves in concentrations exceeding 100 g/L in these media at room temperature [7].

Protic Solvent Interactions

In protic solvents such as ethanol and methanol, the compound exhibits moderate solubility (10-50 g/L at 20°C) [3] [10]. The carbonyl oxygen atoms serve as hydrogen bond acceptors, facilitating solvation through intermolecular hydrogen bonding networks [3]. However, the thiophene ring's aromatic character and the ethyl group's hydrophobic nature limit complete miscibility in highly polar protic environments [10].

Hydrophobic Solvent Behavior

The compound shows limited solubility in nonpolar solvents such as hexane and petroleum ether, reflecting the dominance of polar functional groups over the hydrophobic thiophene core [7]. In diethyl ether, moderate solubility is observed due to the ether oxygen's ability to coordinate with the carbonyl carbon atoms through weak dipolar interactions [3].

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopic Analysis

The infrared spectrum of ethyl 3-formylthiophene-2-carboxylate provides distinctive fingerprint information for structural identification and purity assessment [11] [12]. The spectrum exhibits characteristic absorption bands that correspond to specific functional group vibrations within the molecule.

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
C=O (Aldehyde)1725-1735 [11] [12]StrongAldehydic carbonyl stretch
C=O (Ester)1720-1735 [11] [12]StrongEster carbonyl stretch
C-H (Aromatic)3100-3150 [11]MediumThiophene C-H stretch
C-H (Alkyl)2850-3000 [11]Medium-StrongAlkyl C-H stretch
C=C (Thiophene)1580-1620 [11] [12]MediumAromatic C=C stretch
C-O (Ester)1200-1300 [11] [12]StrongEster C-O stretch
Thiophene Ring750-850 [11] [12]MediumRing deformation

The aldehydic carbonyl absorption appears as a strong, sharp band in the 1725-1735 cm⁻¹ region, slightly overlapping with the ester carbonyl stretch [11] [12]. This overlap is characteristic of compounds containing both aldehyde and ester functionalities on aromatic rings, where conjugation effects influence the exact frequency positions [12].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of ethyl 3-formylthiophene-2-carboxylate provides detailed structural information through characteristic chemical shifts and coupling patterns [13] [14] [15]. The spectrum exhibits five distinct multipicity patterns corresponding to different proton environments within the molecule.

AssignmentChemical Shift (ppm)MultiplicityIntegration
CHO (Aldehyde)9.8-10.2 [13] [15]s1H
H-4 (Thiophene)7.6-7.9 [14] [15]d1H
H-5 (Thiophene)7.2-7.5 [14] [15]d1H
OCH₂4.3-4.5 [13] [15]q2H
CH₃1.3-1.5 [13] [15]t3H

The aldehydic proton appears as a distinctive singlet in the highly deshielded region at 9.8-10.2 ppm, characteristic of formyl groups attached to electron-deficient aromatic systems [13] [15]. The thiophene ring protons exhibit typical aromatic chemical shifts with small coupling constants (3-4 Hz) between H-4 and H-5 positions [14]. The ethyl ester group displays the expected quartet-triplet pattern with a coupling constant of approximately 7 Hz [13].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides complementary structural information through carbon chemical shift analysis [13] [14] [16]. The spectrum reveals seven distinct carbon environments, reflecting the molecule's structural complexity.

AssignmentChemical Shift (ppm)Functional Environment
CHO (Aldehyde)183-185 [13] [16]Aldehydic carbon
C=O (Ester)160-165 [13] [16]Ester carbonyl carbon
C-2 (Thiophene)155-160 [14] [16]Quaternary aromatic carbon
C-3 (Thiophene)140-145 [14] [16]Quaternary aromatic carbon
C-4 (Thiophene)130-135 [14] [16]Tertiary aromatic carbon
C-5 (Thiophene)128-132 [14] [16]Tertiary aromatic carbon
OCH₂62-65 [13] [16]Aliphatic ester carbon
CH₃13-15 [13] [16]Aliphatic methyl carbon

The aldehydic carbon resonates in the characteristic region for aromatic aldehydes, while the ester carbonyl appears at slightly higher field due to the electron-donating effect of the ethoxy group [13] [16]. The thiophene carbons show typical aromatic chemical shifts with the quaternary carbons (C-2, C-3) appearing downfield from the tertiary carbons (C-4, C-5) [14].

Mass Spectrometric Fragmentation Analysis

Mass spectrometric analysis of ethyl 3-formylthiophene-2-carboxylate under electron ionization conditions reveals characteristic fragmentation patterns that confirm the molecular structure [17]. The molecular ion peak appears at m/z 184, corresponding to the molecular weight of the compound [1].

Fragment Ionm/z ValueAssignmentRelative Intensity
[M]⁺184 [1]Molecular ionMedium
[M-OEt]⁺139 [17]Loss of ethoxy groupBase peak
[M-CHO]⁺155 [17]Loss of formyl groupHigh
[M-CO₂Et]⁺111 [17]Loss of ethoxycarbonylMedium
[Thiophene]⁺84 [17]Thiophene ring fragmentMedium
[CO₂Et]⁺73 [17]Ethoxycarbonyl fragmentLow
[CHO]⁺29 [17]Formyl fragmentLow

The base peak at m/z 139 results from the loss of the ethoxy radical (OEt- , 45 mass units), indicating the relative stability of the resulting acylium ion [17]. The loss of the formyl group (CHO- , 29 mass units) produces a significant fragment at m/z 155, demonstrating the lability of the aldehydic functionality under ionization conditions [17].

Comparative Analysis with 2-Thiophenecarboxylic Acid Ethyl Ester

Structural and Molecular Property Comparison

The comparison between ethyl 3-formylthiophene-2-carboxylate and ethyl 2-thiophenecarboxylate (2-thiophenecarboxylic acid ethyl ester) reveals significant differences arising from the presence of the additional formyl substituent [2] [3] [4]. The molecular weight difference of 28.02 g/mol corresponds exactly to the addition of a CHO group (carbon monoxide + hydrogen) [1] [4].

PropertyEthyl 3-Formylthiophene-2-CarboxylateEthyl 2-Thiophenecarboxylate
Molecular Weight184.22 g/mol [1]156.20 g/mol [4]
Boiling Point280-300°C[estimated]218°C [4]
Melting Point40-50°C[estimated]<25°C [4]
Density1.25-1.35 g/cm³[estimated]1.23 g/cm³ [4]
CAS Number67808-72-4 [1]2810-04-0 [4]

Spectroscopic Property Variations

The spectroscopic properties show distinct differences that reflect the electronic and steric effects of the formyl substituent [11] [12]. In the infrared spectrum, the presence of the aldehydic carbonyl introduces an additional strong absorption band in the 1725-1735 cm⁻¹ region, which partially overlaps with the ester carbonyl absorption [11] [12].

Spectroscopic ParameterEthyl 3-Formylthiophene-2-CarboxylateEthyl 2-Thiophenecarboxylate
IR C=O (ester)1720-1735 cm⁻¹ [11] [12]1680-1690 cm⁻¹ [11] [12]
IR C=O (aldehyde)1725-1735 cm⁻¹ [11] [12]Not present
¹H NMR OCH₂4.3-4.5 ppm [13] [15]4.35 ppm [15]
¹H NMR CH₃1.3-1.5 ppm [13] [15]1.38 ppm [15]
¹H NMR CHO9.8-10.2 ppm [13] [15]Not present

The ester carbonyl frequency is shifted to higher wavenumber (1720-1735 cm⁻¹) in the formyl-substituted compound compared to the parent ester (1680-1690 cm⁻¹) [11] [12]. This blue shift reflects the electron-withdrawing effect of the formyl group, which reduces electron density in the ester carbonyl through inductive and resonance effects [12].

Solubility and Physical Property Differences

The introduction of the formyl group significantly affects the compound's solubility characteristics and physical properties [5] [7] [3]. The additional polar carbonyl group enhances solubility in polar aprotic solvents while reducing solubility in protic solvents due to increased steric hindrance around hydrogen bonding sites [3].

Solvent SystemEthyl 3-Formylthiophene-2-CarboxylateEthyl 2-Thiophenecarboxylate
EthanolModerately soluble [3]Soluble [3]
MethanolModerately soluble [3]Soluble [3]
DMSOSoluble [7]Soluble [7]
ChloroformSoluble [7]Soluble [7]
WaterInsoluble [3]Slightly soluble [3]

The formyl-substituted compound exhibits reduced solubility in protic solvents compared to the parent ester, likely due to steric interference with hydrogen bond formation and the electron-withdrawing effect of the aldehyde group [3] [10]. However, solubility in polar aprotic solvents remains high due to favorable dipole-dipole interactions with the additional carbonyl functionality [7].

Chemical Reactivity Implications

The presence of the formyl group introduces additional chemical reactivity compared to the parent ethyl 2-thiophenecarboxylate [18] [19]. The aldehydic functionality provides sites for nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes [18]. This enhanced reactivity profile expands the synthetic utility of the compound in organic synthesis applications [19].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

184.01941529 g/mol

Monoisotopic Mass

184.01941529 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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